Nemadipine-A

描述

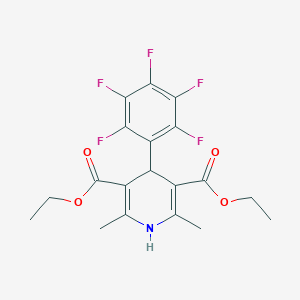

Nemadipine A is a dihydropyridine derivative known for its role as an L-type calcium channel antagonist. It is characterized by its unique structure, which includes a pentafluorophenyl group and ethoxycarbonyl groups at specific positions on the dihydropyridine ring . This compound has been identified as a potential non-hormonal contraceptive due to its ability to suppress embryo implantation .

准备方法

化学反应分析

尼马地平A会发生各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾和过氧化氢。

还原: 此反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂和硼氢化钠。

取代: 此反应涉及用另一个原子或基团替换一个原子或基团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,尼马地平A的氧化可以导致羧酸的形成,而还原可以导致醇的形成 .

科学研究应用

Drug Discovery

Nemadipine-A has been utilized as a tool compound in drug discovery, particularly for identifying calcium channel antagonists and studying their effects on biological systems.

- Calcium Channel Antagonism : In a study involving Caenorhabditis elegans, this compound was screened among 14,100 small molecules and identified as a potent antagonist of specific calcium channels. This compound induced morphological changes and egg-laying defects in the nematodes, revealing its role in calcium channel redundancy within the egg-laying circuitry .

- Phenotypic Screening : Researchers have employed this compound in high-throughput screening to identify compounds that can rescue mutant phenotypes in C. elegans. In one study, it was found that this compound could induce larval growth arrest in mutant worms but not in wild-type strains, highlighting its potential as a selective inhibitor .

Cancer Research

This compound has shown promise in cancer research, particularly concerning apoptosis induction and sensitization of cancer cells to therapeutic agents.

- Apoptosis Induction : Studies have demonstrated that this compound enhances TRAIL-induced apoptosis in lung adenocarcinoma cells by down-regulating Survivin expression. This down-regulation sensitizes resistant cancer cells to TRAIL therapy, suggesting a potential application for overcoming resistance in cancer treatments .

- Synergistic Effects : The compound has been reported to synergistically enhance caspase activation (caspase-3 and caspase-8) when used alongside TRAIL, indicating its utility in combination therapies for more effective cancer treatment strategies .

Reproductive Biology

Recent research has highlighted the role of this compound in reproductive biology, particularly its effects on embryo implantation.

- Suppression of Embryo Implantation : A study identified this compound as a novel suppressor of embryo implantation by inhibiting endometrial receptivity markers such as ITGAV and MUC1. This suggests potential applications in fertility treatments or contraceptive development .

- In Vitro Studies : High-throughput screening models indicated that this compound effectively suppresses spheroid attachment in human endometrial epithelial cells, which is crucial for understanding implantation processes and developing related therapies .

Neurogenetics

This compound's effects extend into neurogenetics, where it serves as a valuable tool for studying neuronal function.

- Neuronal Activity Modulation : In studies on neuronal activity in C. elegans, this compound was shown to inhibit responses to specific stimuli, providing insights into calcium signaling pathways critical for neuronal function .

- Investigating Ion Channel Function : The compound's ability to block L-type calcium channels has been instrumental in dissecting the roles of these channels in various neural circuits and behaviors .

作用机制

尼马地平A通过拮抗L型钙通道的α1亚基来发挥作用。 这种抑制阻止了钙离子流入细胞,进而影响了各种细胞过程,例如肌肉收缩和神经递质释放 。 尼马地平A抑制胚胎植入可能是通过下调子宫内膜受体分子(如整合素αV和粘蛋白1)介导的 .

相似化合物的比较

尼马地平A类似于其他二氢吡啶衍生物,如尼莫地平和依斯拉地平,它们也作为钙通道阻滞剂 。 尼马地平A的独特之处在于它能够抑制胚胎植入,这是该类别其他化合物所没有的特性 。其他类似的化合物包括:

尼莫地平: 主要用于改善蛛网膜下腔出血患者的神经预后.

依斯拉地平: 通过抑制动脉平滑肌细胞中的钙离子流入来治疗高血压.

生物活性

Nemadipine-A is a compound recognized for its significant biological activities, particularly in the context of calcium channel modulation and its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications in medical research.

Overview of this compound

This compound is a dihydropyridine derivative that primarily functions as an L-type calcium channel antagonist. It has been studied for its effects on various biological systems, including its role in embryo implantation suppression and modulation of muscle excitability.

-

Calcium Channel Blockade :

- This compound selectively inhibits L-type calcium channels, which are crucial for various physiological processes, including muscle contraction and neurotransmitter release. Studies have shown that exposure to this compound leads to significant reductions in intracellular calcium levels in muscle cells, affecting their excitability and function .

-

Effects on Embryo Implantation :

- Recent research indicates that this compound suppresses embryo implantation by downregulating endometrial receptivity markers such as integrin αV (ITGAV) and mucin 1 (MUC1). In vivo studies demonstrated that mice treated with this compound exhibited a reduced number of implantation sites compared to controls . This suggests potential applications in non-hormonal contraception.

In Vitro Studies

- Cell Attachment Suppression : At a concentration of 10 µM, this compound significantly inhibited the attachment of BeWo spheroids (trophoblastic cells) to human endometrial epithelial cells (hEECs). This effect was observed under hormone treatment conditions, highlighting its potential role in modulating cell adhesion processes crucial for embryo implantation .

- Calcium Response Modulation : In experiments using Caenorhabditis elegans, this compound treatment resulted in altered calcium responses in vulval muscles, indicating its impact on muscle physiology and signaling pathways related to egg-laying behaviors .

In Vivo Studies

- Embryo Implantation in Mice : Mice injected with 100 µg/kg of this compound showed a significant reduction in embryo implantation sites at 5.5 days post coitum (dpc), correlating with decreased expression of endometrial receptivity markers . This underscores the compound's potential utility as a contraceptive agent.

Data Tables

Case Studies

- Case Study 1 : A study involving high-throughput screening identified this compound as a novel suppressor of embryo implantation. The findings indicated that it effectively reduced the attachment rates of trophoblastic cells to endometrial tissues, suggesting its potential as a contraceptive agent without hormonal side effects .

- Case Study 2 : Research utilizing C. elegans demonstrated that this compound not only affected calcium signaling but also revealed redundancy in calcium channel functions within the egg-laying circuitry. This highlights the compound's utility as a tool for understanding calcium channel biology and its implications for developmental processes .

属性

IUPAC Name |

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABNLWXKUCMDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386247 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54280-71-6 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54280-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nemadipine-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。